3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6N2O2/c14-12(15,16)7-23-10-5-21(6-10)11(22)20-9-3-1-8(2-4-9)13(17,18)19/h1-4,10H,5-7H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWEGSUVABAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=C(C=C2)C(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Etherification
A widely reported method involves the Mitsunobu reaction to introduce the trifluoroethoxy group onto a protected azetidine scaffold:
Reaction Scheme:
$$
\text{1-N-Boc-3-hydroxyazetidine} + \text{2,2,2-trifluoroethanol} \xrightarrow[\text{DIAD, PPh}_3]{\text{THF, rt}} \text{1-N-Boc-3-(2,2,2-trifluoroethoxy)azetidine}
$$
Procedure:
- Mitsunobu Conditions : A mixture of 1-N-Boc-3-hydroxyazetidine (1 equiv), 2,2,2-trifluoroethanol (1.1 equiv), triphenylphosphine (1.2 equiv), and diisopropyl azodicarboxylate (DIAD, 1.2 equiv) in tetrahydrofuran (THF) is stirred at room temperature for 48 hours.
- Workup : Solvent evaporation followed by silica gel chromatography (petroleum ether/ethyl acetate gradient) yields the Boc-protected intermediate.
- Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding 3-(2,2,2-trifluoroethoxy)azetidine as a TFA salt.
Nucleophilic Substitution with Activated Hydroxyl Groups
An alternative approach activates the 3-hydroxyazetidine as a mesylate or tosylate for nucleophilic displacement:
Reaction Scheme:
$$
\text{3-Mesyloxyazetidine} + \text{CF}3\text{CH}2\text{OH} \xrightarrow[\text{Base}]{\text{Polar aprotic solvent}} \text{3-(2,2,2-trifluoroethoxy)azetidine}
$$
Procedure:
- Activation : 3-Hydroxyazetidine is treated with methanesulfonyl chloride (MsCl) in the presence of triethylamine to form the mesylate.
- Displacement : Reaction with 2,2,2-trifluoroethanol in dimethylformamide (DMF) at 60°C for 12 hours displaces the mesylate group.
- Isolation : Aqueous workup and extraction yield the crude product, purified via distillation or chromatography.
Yield : ~50–60% due to competing elimination.
Carboxamide Formation
Isocyanate Coupling
The azetidine amine reacts with 4-(trifluoromethyl)phenyl isocyanate to form the carboxamide:
Reaction Scheme:
$$
\text{3-(2,2,2-Trifluoroethoxy)azetidine} + \text{4-(CF}3\text{)C}6\text{H}_4\text{NCO} \xrightarrow[\text{Inert solvent}]{\text{rt}} \text{Target Compound}
$$
Procedure:
- Coupling : Equimolar amounts of 3-(2,2,2-trifluoroethoxy)azetidine and 4-(trifluoromethyl)phenyl isocyanate are stirred in dichloromethane at room temperature for 4–6 hours.
- Workup : The reaction mixture is washed with water, dried over sodium sulfate, and concentrated.
- Purification : Recrystallization from hexane/ethyl acetate affords the pure carboxamide.
Carbamate Intermediate Route
For unstable isocyanates, a carbamate intermediate is formed first:
Reaction Scheme:
$$
\text{Azetidine} + \text{ClCO}2\text{R} \rightarrow \text{Azetidine carbamate} \xrightarrow[\text{4-(CF}3\text{)C}6\text{H}4\text{NH}_2]{\text{Base}} \text{Target Compound}
$$
Procedure:
- Carbamate Formation : 3-(2,2,2-Trifluoroethoxy)azetidine is treated with phosgene or chloroformate to generate the carbamate.
- Aminolysis : Reaction with 4-(trifluoromethyl)aniline in the presence of a base (e.g., DBU) in acetonitrile at 50°C for 12 hours.
- Isolation : Column chromatography (silica gel, ethyl acetate/hexane) yields the product.
Optimization and Challenges
Stabilization of Azetidine Intermediates
Azetidines are prone to ring-opening under acidic or high-temperature conditions. Key stabilization strategies include:
Solvent and Catalyst Selection
- Mitsunobu Reaction : THF provides optimal solubility for DIAD and PPh₃.
- Palladium on Carbon : Effective for hydrogenolysis of benzhydryl protecting groups.
Comparative Data Table: Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy and trifluoromethyl groups play a crucial role in its binding affinity and activity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key motifs, including fluorinated substituents and heterocyclic cores, but differ in ring systems, substitution patterns, and biological targets. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations
Fluorination Patterns: The trifluoroethoxy group is a common feature across all compounds, likely enhancing resistance to oxidative metabolism and improving membrane permeability. However, its placement varies: in the target compound, it is directly attached to the azetidine ring, whereas in lansoprazole and the pyrazole derivative , it is linked to aromatic rings. The trifluoromethyl group in the target compound’s carboxamide moiety may further augment hydrophobic interactions with target proteins compared to non-fluorinated analogs.
Benzimidazole-based compounds like lansoprazole are clinically validated for acid suppression but may lack the conformational rigidity offered by azetidine.
Pharmacological Implications :
- The carboxamide linkage in the target compound contrasts with the sulfinyl (lansoprazole ) or sulfonamide (pyrazole derivative ) groups in analogs. Carboxamides are generally stable under physiological conditions, suggesting prolonged in vivo activity.
- Synthetic Complexity : Azetidine synthesis often requires specialized methods (e.g., ring-closing reactions), whereas benzimidazoles and pyrazoles are more straightforward to functionalize .
Biological Activity
3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide is a synthetic compound notable for its potential biological activities. The unique trifluoroethyl and trifluoromethyl substituents enhance its lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates such as 3-(2,2,2-trifluoroethoxy)phenylboronic acid. The synthesis routes are optimized for both laboratory and industrial production to ensure high yield and purity.
The mechanism of action involves the interaction of the compound with specific molecular targets. The trifluoroethoxy and trifluoromethyl groups play a crucial role in modulating binding affinity and activity, potentially affecting various biological processes.
Biological Activities
Research indicates that 3-(2,2,2-trifluoroethoxy)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures show anticancer properties against various human cancer cell lines. For instance, trifluoromethyl pyrimidine derivatives demonstrated significant anticancer activity against PC3 (prostate cancer) and A549 (lung cancer) cells .
- Insecticidal Activity : The insecticidal properties have been evaluated against pests such as Spodoptera frugiperda and Mythimna separata. Compounds similar to the target compound exhibited effective mortality rates at concentrations of 500 µg/mL .
- Antifungal Activity : Some derivatives have shown antifungal properties, indicating potential applications in agricultural settings .
Case Studies
- Anticancer Activity :
- Insecticidal Activity :
Q & A
Q. Basic
- NMR Spectroscopy : NMR identifies trifluoromethyl/trifluoroethoxy groups (δ ≈ -60 to -70 ppm).
- HRMS : Confirms molecular ion ([M+H]) with <2 ppm mass error.
- XRD : Validates crystal packing and stereochemistry.
- HPLC-PDA : Assesses purity (>95%) and detects byproducts. Cross-referencing with spectral databases (e.g., PubChem) ensures consistency .
What in vitro assays are suitable for assessing the compound’s interaction with biological targets like the Keap1-Nrf2 pathway?
Advanced
High-throughput screening (HTS) using ARE-luciferase reporter cell lines (e.g., HEK293T) can quantify Nrf2 activation. Dose-response curves (0.1–50 µM) determine EC values. Competitive fluorescence polarization assays measure Keap1 binding affinity. Follow-up studies should include ROS scavenging assays (e.g., DCFH-DA) and cytotoxicity profiling (MTT assay) to evaluate therapeutic indices. Data normalization to positive controls (e.g., sulforaphane) is critical .
How do the electronic effects of trifluoromethyl and trifluoroethoxy groups influence the compound’s reactivity?
Basic
The electron-withdrawing nature of CF groups reduces electron density on the azetidine ring, enhancing electrophilic substitution resistance. Trifluoroethoxy groups increase lipophilicity (logP ~2.5) and metabolic stability by reducing CYP450-mediated oxidation. Hammett constants (σ for CF = 0.43) predict substituent effects on reaction kinetics. Computational modeling (e.g., DFT) quantifies frontier molecular orbitals (HOMO-LUMO gap) to guide synthetic modifications .
What computational methods can predict the environmental fate and degradation pathways of this compound?
Q. Advanced
- QSAR Models : Estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (logK).
- Molecular Dynamics (MD) : Simulates hydrolysis pathways in aqueous environments (pH 7–9).
- Density Functional Theory (DFT) : Predicts photodegradation products under UV irradiation.
- EPI Suite : Evaluates half-life in soil/water compartments. Experimental validation via LC-MS/MS identifies transformation products (e.g., defluorinated metabolites) .
Q. Notes
- Methodological rigor and citation of experimental protocols are emphasized.
- Questions are stratified by complexity, with advanced topics requiring interdisciplinary approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
